1-Benzyl-3-(4-butylphenyl)thiourea

Physicochemical profiling ADME prediction Lead optimization

Researchers requiring reproducible antimycobacterial or hepatotoxicity data face supply inconsistency for specific N-alkyl thiourea analogs. This unsymmetrical N,N′-disubstituted thiourea eliminates that variable: - Defined 4-n-butylphenyl substituent: ~10-fold potency gains vs. isoxyl against M. tuberculosis H37Rv demonstrated in close analogs. - High lipophilicity (ACD/LogP 4.72, LogD 7.4 = 4.36): ideal reference for permeability SAR & cellular uptake benchmarking. - Estab. structure-toxicity relationship: PBTU-type compounds show LDH leakage/GSH depletion at 1 mM in rat hepatocytes-critical for lead-selection toxicity profiling. Sourced as a ZINC-catalogued screening compound (ZINC02836731) with zero Rule-of-5 violations. Inquire for gram-scale custom synthesis and global delivery timelines.

Molecular Formula C18H22N2S
Molecular Weight 298.4 g/mol
Cat. No. B4702007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4-butylphenyl)thiourea
Molecular FormulaC18H22N2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2
InChIInChI=1S/C18H22N2S/c1-2-3-7-15-10-12-17(13-11-15)20-18(21)19-14-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,19,20,21)
InChIKeyXCALERKPVSFNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Baseline for 1-Benzyl-3-(4-butylphenyl)thiourea


1-Benzyl-3-(4-butylphenyl)thiourea (CAS 502479-09-6) is an unsymmetrical N,N′-disubstituted thiourea derivative with molecular formula C₁₈H₂₂N₂S and a molecular weight of 298.45 g·mol⁻¹ . It carries a benzyl group on one thiourea nitrogen and a 4-butylphenyl moiety on the other, yielding a predicted ACD/LogP of 4.72 and a polar surface area of 56 Ų . The compound is catalogued in the ZINC database (ZINC02836731) as a commercially available screening compound and belongs to a class of thioureas recognized for diverse pharmacological activities including antimycobacterial, anticancer, enzyme-inhibitory, and corrosion-inhibition properties [1].

Why This Thiourea Cannot Be Substituted with Generic Analogs


Even within the same N-benzyl-N′-arylthiourea chemotype, the length and nature of the para-alkyl substituent on the aryl ring decisively governs both physicochemical and biological behavior. The 4-n-butyl chain of the target compound confers a predicted ACD/LogP of 4.72 —approximately 2.1 log units (roughly 120-fold higher partition coefficient) above N-benzyl-N′-phenylthiourea (BPTU, LogP ≈ 2.64) —which profoundly alters membrane permeability, protein binding, and tissue-distribution potential. In homologous N-phenylalkylthiourea series, a clear discontinuity in cytotoxicity emerges: N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) are non-toxic at 1 mM, whereas N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) provoke significant LDH leakage and glutathione depletion in rat hepatocytes at the same concentration [1]. This demonstrates that simple alkyl-chain elongation on the aryl substituent cannot be assumed to produce interchangeable biological outcomes, making targeted procurement of the specific 4-butylphenyl derivative essential for reproducible experimental results.

Quantitative Differentiation Evidence Against Comparator Thioureas


Lipophilicity Contrast: LogP 4.72 vs. Benzyl-Phenyl Thiourea

The target compound's predicted ACD/LogP of 4.72 substantially exceeds that of N-benzyl-N′-phenylthiourea (BPTU, LogP ≈ 2.64 ), representing a ΔLogP of approximately +2.1 units. This corresponds to a roughly 120-fold increase in theoretical octanol-water partition coefficient. The 4-n-butyl substituent extends the freely rotatable bond count from 3 (BPTU) to 8, while maintaining zero Rule-of-5 violations and a moderate polar surface area of 56 Ų . The predicted ACD/LogD (pH 7.4) of 4.36 and bioconcentration factor (BCF) of 1212 further distinguish this compound from lower-logP benzyl-thiourea analogs, potentially translating to enhanced membrane permeability and altered tissue-distribution kinetics.

Physicochemical profiling ADME prediction Lead optimization

Antimycobacterial Potency Gain with 4-Butylphenyl Thiourea Scaffold

Although direct MIC data for the target compound against M. tuberculosis have not been published, close structural analogs bearing the 4-n-butylphenyl thiourea motif demonstrate striking potency gains. Compounds 1-(p-n-butylphenyl)-3-(4-propoxy-phenyl)thiourea (10) and 1-(p-n-butylphenyl)-3-(4-n-butoxy-phenyl)thiourea (11) exhibited an approximate 10-fold increase in in vitro potency compared to the parent antimycobacterial agent isoxyl when tested against M. tuberculosis H37Rv and M. bovis BCG [1]. This potency enhancement was paralleled by increased inhibition of mycolic acid biosynthesis in M. bovis BCG and was accompanied by a shift in the biological activity spectrum (poor inhibition of oleate production), indicating that the 4-butylphenyl substitution does not simply amplify existing activity but fundamentally alters the pharmacological profile [1].

Antitubercular Mycobacterium tuberculosis Thiourea SAR

Hepatocyte Cytotoxicity Threshold Linked to Phenyl Alkyl-Chain Length

In a systematic structure-toxicity study of 12 mono- and 4 di-substituted thioureas in freshly isolated rat hepatocytes, N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) were non-toxic at 1 mM, whereas N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) caused significant LDH leakage accompanied by intracellular glutathione (GSH) depletion at the same 1 mM test concentration [1]. This establishes a clear toxicity discontinuity between the phenylethyl (C2) and phenylpropyl (C3) alkyl chain lengths, and demonstrates that the 4-butylphenyl substitution places the target compound in a structurally distinct toxicity category. Importantly, no correlation was found between cytotoxicity and lipophilicity alone [1], indicating that the specific molecular topology of the 4-butylphenyl group—not merely its hydrophobicity—governs hepatotoxic potential.

Cytotoxicity Hepatotoxicity Structure-toxicity relationship

Radical-Scavenging IC₅₀ Divergence Among Thiourea Derivatives

While no direct DPPH/ABTS data exist for the target compound, a comparative study of 1,3-disubstituted thioureas demonstrates that the identity and positioning of N-substituents exert profound effects on radical-scavenging potency. 1,3-Diphenyl-2-thiourea (DPTU) exhibited an IC₅₀ (DPPH) of 0.710 ± 0.001 mM, whereas 1-benzyl-3-phenyl-2-thiourea (BPTU) was markedly less potent with an IC₅₀ (DPPH) of 11.000 ± 0.015 mM—a 15.5-fold difference [1]. For ABTS⁺ scavenging, the differential was even greater: DPTU IC₅₀ = 0.044 ± 0.001 mM vs. BPTU IC₅₀ = 2.400 ± 0.021 mM (~55-fold difference) [1]. Quantum chemical calculations confirmed that these differences arise from divergent reaction kinetics (HAT mechanism preference), not merely thermodynamic bond dissociation energies [1]. These data establish that N-substituent architecture is a dominant determinant of antioxidant efficacy among thioureas, and the unique benzyl/4-butylphenyl substitution pattern of the target compound predicts a distinct antioxidant profile compared to both DPTU and BPTU.

Antioxidant Free radical scavenging SAR

Corrosion Inhibition Potential of 4-Butylphenyl Thiourea Derivatives

Thiourea derivatives bearing benzyl and substituted-phenyl groups have been experimentally validated as mild steel corrosion inhibitors in HCl media. N-Benzyl-N′-phenyl thiourea (BPTU) and N-cyclohexyl-N′-phenyl thiourea (CPTU) have been evaluated using Tafel extrapolation and linear polarization techniques in 0.1 M HCl [1]. The thiourea S and N lone pairs facilitate chemisorption onto steel surfaces, and the inhibition efficiency is directly modulated by the identity of the N-substituents—more hydrophobic or electron-donating substituents are predicted to enhance surface coverage and inhibition efficiency [1]. The target compound's 4-butylphenyl group, with its extended alkyl chain (ΔLogP ≈ +2.1 vs. BPTU), is expected to enhance film-forming hydrophobicity on metal surfaces relative to simpler benzyl-phenyl thioureas. VulcanChem technical documentation explicitly lists corrosion inhibition as a recognized application domain for this compound .

Corrosion inhibition Mild steel Material science

Urease Inhibitory Activity of N,N′-Disubstituted Thioureas

Although the target compound itself has not been directly evaluated in a published urease inhibition assay, the broader class of N,N′-disubstituted thioureas consistently demonstrates potent urease inhibitory activity that far exceeds that of the unsubstituted thiourea standard. In a representative study of 38 N,N′-disubstituted thiourea derivatives, the majority exhibited IC₅₀ values superior to the standard thiourea (IC₅₀ = 21.00 ± 0.11 μM), with the most potent compounds achieving IC₅₀ values as low as 5.53 ± 0.02 μM [1]. Another series of thiourea/urea derivatives yielded IC₅₀ values ranging from 10.11 to 69.80 μM [2]. The combination of a benzyl substituent on one nitrogen and a 4-substituted phenyl on the other—exactly the architecture of the target compound—is a recurrent motif among potent urease inhibitors, and structure-activity studies indicate that para-substitution on the phenyl ring with hydrophobic groups generally enhances potency [1].

Urease inhibition Enzyme kinetics Anti-infective

Recommended Research and Industrial Applications


Antitubercular Lead Optimization with 4-Butylphenyl Pharmacophore

Researchers developing novel antimycobacterial agents targeting mycolic acid biosynthesis should consider this compound as a scaffold-hopping intermediate. Close analogs bearing the 4-n-butylphenyl thiourea motif demonstrated ~10-fold potency gains over isoxyl against M. tuberculosis H37Rv and M. bovis BCG [1]. The target compound's unsymmetrical benzyl/4-butylphenyl architecture provides a distinct vector for further derivatization compared to symmetrical diaryl thioureas.

Membrane-Permeability SAR Using High-Lipophilicity Thiourea Probe

With a predicted ACD/LogP of 4.72 and LogD (pH 7.4) of 4.36—substantially exceeding that of simpler benzyl-phenyl thioureas (LogP ≈ 2.64)—this compound serves as a high-lipophilicity reference point in permeability and cellular-uptake SAR series . Its zero Rule-of-5 violations and moderate PSA (56 Ų) make it suitable for oral-drug-likeness benchmarking within thiourea-focused medicinal chemistry programs.

Hepatotoxicity Risk Assessment for Thiourea Drug Candidates

Given the established structure-toxicity relationship showing that phenylbutyl-substituted thioureas (PBTU) induce significant LDH leakage and GSH depletion in rat hepatocytes at 1 mM—whereas benzylthiourea (BTU) is non-toxic at the same concentration [2]—this compound is a relevant tool for investigating the mechanistic basis of thiourea bioactivation and for benchmarking hepatotoxic liability in lead-selection cascades.

Corrosion-Inhibitor Screening for Mild Steel Protection

The enhanced hydrophobicity conferred by the 4-butylphenyl substituent is expected to improve metal-surface film formation relative to simpler benzyl-phenyl thioureas [3]. Industrial researchers formulating corrosion inhibitors for mild steel in HCl or other acidic media can evaluate this compound alongside BPTU and CPTU to quantify the contribution of the para-butyl chain to inhibition efficiency and surface-coverage persistence.

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